
An In-depth Technical Guide to the Physical
Properties of Diiron Nonacarbonyl

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of diiron

nonacarbonyl (Fe₂[CO]₉). It includes quantitative data, detailed experimental methodologies for

characterization, and logical workflows for analysis, tailored for professionals in scientific

research and development.

Core Physical and Chemical Properties
Diiron nonacarbonyl is an organometallic compound notable for its unique structure and

reactivity.[1] It serves as a more reactive source of zero-valent iron than iron pentacarbonyl

(Fe(CO)₅) and is less hazardous due to its nonvolatile nature.[2] A defining characteristic is its

virtual insolubility in all common solvents, a property that poses significant challenges for its

characterization.[1][3][4][5][6]

Quantitative Data Summary
The key physical properties of diiron nonacarbonyl are summarized in the table below for easy

reference.
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Property Value Citations

Molecular Formula Fe₂(CO)₉ [1][2][7]

Molar Mass 363.78 g/mol [2][8][9]

Appearance
Micaceous orange or yellow-

orange solid/crystals/platelets
[1][2][7][8][10]

Density 2.08 - 2.85 g/cm³ [2][7][8][9]

Melting Point
Decomposes at 100 °C (373

K) without melting
[2][4][5][7][9]

Boiling Point Decomposes [2]

Solubility

Virtually insoluble in water and

all common hydrocarbon

solvents.[1][2][3][10]

[1][2][3][10]

Vapor Pressure
Very low; sublimes at 35 °C

under high vacuum
[3][10]

Molecular Structure

D₃h symmetry with three

bridging and six terminal CO

ligands

[1][2]

Dipole Moment 0 D [2][9]

Magnetic Properties Diamagnetic [10]

Molecular Structure and Bonding
The structure of diiron nonacarbonyl consists of two iron atoms bridged by three carbonyl (CO)

ligands, with each iron atom also bonded to three terminal CO ligands.[2] This arrangement

results in an overall D₃h molecular symmetry.[1] While early models proposed a direct iron-iron

(Fe-Fe) bond to satisfy the 18-electron rule, theoretical analyses consistently suggest its

absence.[1][11] The Mössbauer spectrum shows a single quadrupole doublet, which is

consistent with the two iron atoms being in equivalent environments.[1][2]

Caption: Molecular structure of Diiron Nonacarbonyl (Fe₂[CO]₉).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.webelements.co.uk/compounds/iron/diiron_enneacarbonyl.html
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4114295.aspx
https://www.wikiwand.com/en/articles/Diiron_nonacarbonyl
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.webelements.co.uk/compounds/iron/diiron_enneacarbonyl.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4114295.aspx
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.webelements.co.uk/compounds/iron/diiron_enneacarbonyl.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4114295.aspx
https://www.wikiwand.com/en/articles/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.researchgate.net/figure/brational-spectra-of-Fe2CO9-a-FT-Raman-below-room-temperature-b-transmission_fig1_359744750
https://www.mdpi.com/2673-7167/2/2/8
https://www.webelements.co.uk/compounds/iron/diiron_enneacarbonyl.html
https://www.wikiwand.com/en/articles/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://chemistry.stackexchange.com/questions/63298/why-is-diiron-nonacarbonyl-so-exceptional
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://chemistry.stackexchange.com/questions/63298/why-is-diiron-nonacarbonyl-so-exceptional
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://chemistry.stackexchange.com/questions/63298/why-is-diiron-nonacarbonyl-so-exceptional
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.wikiwand.com/en/articles/Diiron_nonacarbonyl
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://chemistry.stackexchange.com/questions/81816/is-there-an-iron-iron-bond-in-diiron-nonacarbonyl
https://en.wikipedia.org/wiki/Diiron_nonacarbonyl
https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The challenging physical properties of Fe₂(CO)₉, particularly its insolubility and thermal

sensitivity, necessitate specialized experimental protocols for its synthesis and characterization.

Synthesis: Photochemical Preparation
The standard and most effective method for synthesizing diiron nonacarbonyl is through the

photolysis of iron pentacarbonyl.[2][5]

Objective: To produce Fe₂(CO)₉ from Fe(CO)₅ via UV irradiation.

Methodology:

Preparation: A solution of iron pentacarbonyl (Fe(CO)₅) in a solvent like glacial acetic acid is

prepared in a photolysis-appropriate reaction vessel (e.g., quartz). Acetic acid is typically

used to facilitate the reaction.[2]

Irradiation: The solution is exposed to ultraviolet (UV) light. This photochemical process

causes the dissociation of a CO ligand from Fe(CO)₅ and subsequent dimerization.

Reaction: 2 Fe(CO)₅ → Fe₂(CO)₉ + CO[2]

Precipitation and Isolation: As Fe₂(CO)₉ forms, it precipitates from the solution as golden-

yellow platelets due to its insolubility.[10]

Purification: The precipitated solid is isolated via filtration. It is then washed with solvents like

ethanol and diethyl ether to remove unreacted starting material and byproducts, followed by

drying in the air or under vacuum.[10]

Safety Note: Iron pentacarbonyl is volatile and toxic. All synthesis procedures must be

conducted in a well-ventilated fume hood.[12] Fe₂(CO)₉ is a source of carbon monoxide and

can be flammable.[2]

Structural Characterization: Solid-State Analysis
Due to its insolubility, characterization of Fe₂(CO)₉ relies heavily on solid-state analytical

techniques.
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Elucidating the crystal structure has been challenging because the low solubility inhibits the

growth of suitable single crystals.[1][2] However, the structure was successfully determined

using this method.

Objective: To determine the precise atomic arrangement and unit cell dimensions.

Methodology:

Crystal Growth: Microcrystals suitable for diffraction can be grown, albeit with difficulty, from

the photochemical synthesis route.

Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is cooled (e.g., to 77 K) to reduce thermal vibrations and improve

data quality.

Structure Solution: The diffraction pattern is collected and analyzed. The resulting electron

density map is used to solve the crystal structure, revealing the D₃h symmetry and the Fe-Fe

distance of approximately 2.46-2.53 Å.[10][11]

Infrared (IR) and Raman spectroscopy are primary tools for studying the bonding and structure,

particularly of the carbonyl ligands. These analyses must be performed on solid samples.[4][5]

Objective: To identify vibrational modes corresponding to terminal and bridging carbonyl

ligands.

Methodology:

Sample Preparation (IR): For transmission IR spectroscopy, a polycrystalline powder of

Fe₂(CO)₉ is mixed with a matrix material that is transparent to infrared radiation, such as

polyethylene.[4] The mixture is then pressed into a thin, transparent disc.

Sample Preparation (Raman): For Raman spectroscopy, the crystalline powder can be

analyzed directly. To avoid sample decomposition from laser heating, a surface scanning

technique is often employed.[13]

Spectral Acquisition: Spectra are recorded at various temperatures (e.g., 295 K down to 15

K) to observe the sharpening of vibrational modes.[6] The C≡O stretching region (1700–2200
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cm⁻¹) is particularly informative, showing distinct bands for the terminal and bridging

carbonyl groups.[4][5]

INS provides a complete vibrational spectrum and is a powerful technique for complex

materials like Fe₂(CO)₉.

Objective: To obtain a comprehensive vibrational profile, including modes that are weak or

inactive in IR and Raman.

Methodology:

Sample Preparation: A powdered sample of Fe₂(CO)₉ is loaded into a suitable sample

holder.

Data Acquisition: The sample is placed in an INS spectrometer and cooled to low

temperatures (e.g., ~10 K) to minimize thermal motion.[4] A beam of neutrons is scattered by

the sample, and the energy lost by the neutrons corresponds to the vibrational energies of

the molecule.

Data Analysis: The resulting spectrum provides crucial information for assigning all

vibrational modes, often with the aid of Density Functional Theory (DFT) calculations.[5][6]

Logical Workflow for Characterization
The unique properties of diiron nonacarbonyl dictate a specific logical workflow for its analysis,

starting from synthesis and moving through a series of solid-state characterization techniques.

Caption: Workflow for the characterization of Diiron Nonacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.chemeurope.com/en/encyclopedia/Diiron_nonacarbonyl.html
https://chemistry.stackexchange.com/questions/63298/why-is-diiron-nonacarbonyl-so-exceptional
https://chemistry.stackexchange.com/questions/63298/why-is-diiron-nonacarbonyl-so-exceptional
https://www.researchgate.net/figure/brational-spectra-of-Fe2CO9-a-FT-Raman-below-room-temperature-b-transmission_fig1_359744750
https://www.mdpi.com/2673-7167/2/2/8
https://www.researchgate.net/publication/359744750_Assignment_of_the_Vibrational_Spectra_of_Diiron_Nonacarbonyl_Fe2CO9
https://www.webelements.co.uk/compounds/iron/diiron_enneacarbonyl.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4114295.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4114295.aspx
https://www.wikiwand.com/en/articles/Diiron_nonacarbonyl
https://m.chemicalbook.com/ProductChemicalPropertiesCB4114295_EN.htm
https://chemistry.stackexchange.com/questions/81816/is-there-an-iron-iron-bond-in-diiron-nonacarbonyl
https://chemistry.stackexchange.com/questions/81816/is-there-an-iron-iron-bond-in-diiron-nonacarbonyl
https://en.wikipedia.org/wiki/Iron_pentacarbonyl
https://www.researchgate.net/publication/237846535_Examining_the_structural_changes_in_Fe2CO9_under_high_external_pressures_by_Raman_spectroscopy
https://www.benchchem.com/product/b12055905#physical-properties-of-diiron-nonacarbonyl
https://www.benchchem.com/product/b12055905#physical-properties-of-diiron-nonacarbonyl
https://www.benchchem.com/product/b12055905#physical-properties-of-diiron-nonacarbonyl
https://www.benchchem.com/product/b12055905#physical-properties-of-diiron-nonacarbonyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12055905?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

